1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine
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Overview
Description
1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, and a piperazine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, followed by aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the use of common reagents suggest that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antiproliferative activities
Medicine: The compound shows promise as a potential therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit c-Met kinase, which is involved in cancer cell proliferation . The compound may also act as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase, affecting cardiovascular functions .
Comparison with Similar Compounds
1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine can be compared with other similar compounds, such as:
[1,2,4]triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the fused ring system.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a similar pyrazine ring but differ in the position of the triazole ring fusion.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar pyrazine ring but differ in the fused heterocyclic system.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1697830-67-3 |
---|---|
Molecular Formula |
C9H12N6 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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